2-Cyanocinnamic acid
Overview
Description
2-Cyanocinnamic acid is a compound with the molecular formula C10H7NO2 . It is a derivative of cinnamic acid, which is a natural product found in high levels of plant-based foods .
Synthesis Analysis
Novel silyl cyanocinnamic acid derivatives have been synthesized and evaluated as potential anticancer agents . Structures of synthesized α-Cyanocinnamic acid derivatives have also been reported .
Molecular Structure Analysis
The molecular structure of 2-Cyanocinnamic acid consists of a cinnamoyl nucleus . The molecular formula is C10H7NO2, with an average mass of 173.168 Da and a monoisotopic mass of 173.047684 Da .
Physical And Chemical Properties Analysis
2-Cyanocinnamic acid has a density of 1.3±0.1 g/cm3, a boiling point of 383.9±25.0 °C at 760 mmHg, and a flash point of 186.0±23.2 °C . It has 3 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .
Scientific Research Applications
Enhancing Hyperthermic Cytotoxicity
2-Cyanocinnamic acid, when used in conjunction with oxidizing dyes like 2,3,5-triphenyltetrazolium chloride and methylene blue, significantly enhances hyperthermic cytotoxicity in L929 cells. This enhancement is evident especially when combined with quercetin, a bioflavonoid known to augment hyperthermic cytotoxicity. The mechanism is likely independent of pyruvate metabolism interference, hinting at an action based on NAD(P)H depletion (Wang, Shah, & Lanks, 1987).
Potential Anticancer Agents
Novel silyl cyanocinnamic acid derivatives have been synthesized and show promise as anticancer agents. These derivatives exhibit enhanced cancer cell proliferation inhibition and potent inhibition of the monocarboxylate transporter (MCT1), affecting both glycolysis and mitochondrial metabolism. They have shown good tolerance and anticancer efficacy in vivo, particularly in colorectal cancer (Nelson et al., 2019).
Asymmetric Diels-Alder Reactions
Chiral derivatives of (E)-2-cyanocinnamic acid have been used in asymmetric Diels-Alder reactions with cyclopentadiene. These reactions enable the synthesis of enantiomerically pure cycloadducts, which are important in the field of organic chemistry and potentially in pharmaceutical synthesis (Cativiela et al., 1992).
Development of Monocarboxylate Transporter 1 Inhibitors
Researchers have developed potent monocarboxylate transporter 1 inhibitors based on α-cyano-4-hydroxycinnamic acid. These inhibitors have demonstrated maximal inhibitory activity and have shown to inhibit tumor growth in vivo, highlighting their potential as anticancer agents (Gurrapu et al., 2015).
Sensitization of Cells to Hyperthermia
2-Cyanocinnamic acid sensitizes L929 cells to hyperthermia, enhancing cell killing at lower temperatures. It also alters the metabolism of glucose and pyruvate, leading to increased lactate production. This suggests a role in protecting against hyperthermic cytotoxicity and potentially in heat shock protein induction (Wang & Lanks, 1986).
Synthesis of Antiproliferative Agents
A series of new 2-aminobenzimidazole and α-cyanocinnamic acid derivatives have been synthesized, showing antiproliferative activity against cancer and normal cell lines. These compounds are significant for their potential use in cancer treatment (Nowicka et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(2-cyanophenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVOPXGNHGTKOD-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanocinnamic acid | |
CAS RN |
61147-65-7 | |
Record name | NSC100172 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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